Product packaging for 4-Ethenyl-1,3-thiazolidin-2-one(Cat. No.:CAS No. 104514-82-1)

4-Ethenyl-1,3-thiazolidin-2-one

Cat. No.: B14331439
CAS No.: 104514-82-1
M. Wt: 129.18 g/mol
InChI Key: XKAMVCOIBHOLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethenyl-1,3-thiazolidin-2-one is a chemical compound built on the 1,3-thiazolidin-4-one scaffold, a heterocyclic structure recognized as a privileged motif in medicinal chemistry and drug discovery . This scaffold is a saturated five-membered ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 2 . Researchers value this core structure for its wide spectrum of pharmacological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The ethenyl (vinyl) substituent at the 4-position presents a unique handle for chemical modification, making this compound a valuable intermediate for synthetic organic chemists. It can undergo further reactions, such as polymerization or cycloadditions, to create more complex molecules or functional materials for advanced applications . The 1,3-thiazolidinone core is a common intermediate for medicines and agricultural pesticides, highlighting its utility across multiple research fields . As a member of the thiazolidinone family, this compound is of significant interest in the development of new therapeutic agents and functional organic molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B14331439 4-Ethenyl-1,3-thiazolidin-2-one CAS No. 104514-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104514-82-1

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

4-ethenyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H7NOS/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)

InChI Key

XKAMVCOIBHOLEH-UHFFFAOYSA-N

Canonical SMILES

C=CC1CSC(=O)N1

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4 Ethenyl 1,3 Thiazolidin 2 One Scaffolds

Reactivity Profiles of the 1,3-Thiazolidin-2-one Core

The 1,3-thiazolidin-2-one ring system is characterized by the presence of a thioether, an amide, and a carbonyl group, which dictate its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactions on the Heterocyclic Ring

The nitrogen atom at the N-3 position of the thiazolidinone ring can act as a nucleophile, participating in various reactions. For instance, it can undergo Michael addition to activated alkenes. In the presence of a base like triethylamine, thiazolidinethiones can add to N-crotonylthiazolidinethiones via the nitrogen atom with high diastereoselectivity. nih.gov The nitrogen can also be involved in electrophilic substitution reactions, such as allylation using allyl bromide in the presence of sodium hydride and dimethylformamide.

The sulfur atom in the ring is generally less nucleophilic than the nitrogen but can be oxidized. For example, oxidation of 2,4-thiazolidinediones with oxidizing agents like hydrogen peroxide in acetic acid can yield sulfones. researchgate.net

The carbonyl group at the C-2 position is susceptible to nucleophilic attack, although it is less reactive than a typical ketone carbonyl due to the adjacent nitrogen atom. The reactivity of the C-2 position is often explored in the context of its thione analogue, 1,3-thiazolidine-2-thione, where the thiocarbonyl group can participate in various reactions. organic-chemistry.org

Investigating Ring-Opening and Subsequent Ring-Closing Rearrangement Mechanisms

The 1,3-thiazolidine ring can undergo ring-opening reactions under certain conditions. This process often involves the cleavage of the C-S or C-N bond, potentially forming iminium or sulfonium (B1226848) intermediates. rsc.org The stability of these intermediates plays a crucial role in the reaction pathway. For example, the hydrolysis of 2-aryl substituted thiazolidines in alkaline conditions proceeds through a ring-opening mechanism to form a zwitterionic intermediate, which then leads to the formation of an aldehyde and an aminoethanethiol. researchgate.net

In some cases, ring-opening can be followed by a ring-closing rearrangement to form different heterocyclic systems. For instance, certain thiazolidine (B150603) derivatives can rearrange to form a bicyclic system composed of a γ-lactam and a 1,3-oxathiane. rsc.org This transformation is influenced by substituents on the thiazolidine ring and the reaction conditions. The mechanism can involve the formation of a sulfonium ion intermediate, which is stabilized by an aromatic system at the C-2 position. rsc.org

Functionalization and Derivatization at Nitrogen (N-3) and Carbonyl (C-2) Positions

The nitrogen atom at the N-3 position is a common site for functionalization. A variety of substituents can be introduced at this position through reactions like alkylation, acylation, and arylation. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov N-acylation can also be performed to introduce various acyl groups. These modifications are often used to modulate the biological activity of thiazolidinone derivatives. researchgate.net

The carbonyl group at the C-2 position can be converted to a thiocarbonyl group (C=S) to form 1,3-thiazolidine-2-thiones. organic-chemistry.org These thiones are versatile intermediates for further synthetic transformations. For instance, they can be prepared from β-amino alcohols and potassium ethylxanthate. organic-chemistry.org Multicomponent reactions involving primary amines, carbon disulfide, and γ-bromocrotonates also provide a route to thiazolidine-2-thiones. organic-chemistry.org

Transformations Involving the Ethenyl Moiety at the C-4 Position

The ethenyl (vinyl) group at the C-4 position of 4-ethenyl-1,3-thiazolidin-2-one is a key functional handle for a variety of chemical transformations, including cycloadditions and olefin functionalization.

Cycloaddition Reactions, including Diels-Alder Type Transformations

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In these reactions, the ethenyl-substituted thiazolidinone reacts with a conjugated diene to form a new six-membered ring. The reaction is typically thermally allowed and proceeds in a concerted fashion. wikipedia.org The stereochemistry of the resulting cycloadduct is well-defined, making this a powerful tool for constructing complex cyclic systems. wikipedia.orgmasterorganicchemistry.com

The ethenyl moiety can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrile ylides. uchicago.edunih.gov These reactions lead to the formation of five-membered heterocyclic rings.

Olefinic Functionalization: Hydrogenation, Halogenation, and Hydroxylation Reactions

The double bond of the ethenyl group can undergo a variety of functionalization reactions typical of alkenes.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium or platinum on a carbon support in the presence of hydrogen gas. This transformation converts the 4-ethenyl substituent to a 4-ethyl group.

Halogenation: The ethenyl group can react with halogens (e.g., Br₂, Cl₂) to form dihalogenated derivatives. This reaction proceeds through a halonium ion intermediate, leading to the addition of two halogen atoms across the double bond.

Hydroxylation: The double bond can be hydroxylated to form a diol. This can be achieved using reagents like potassium permanganate (B83412) in a cold, dilute, and basic solution (Baeyer's test) or osmium tetroxide followed by a reductive workup. For example, treatment of 3-allyl-2-(4-fluorophenyl)thiazolidin-4-one with potassium permanganate in water affords the corresponding diol.

Michael Acceptor Behavior and its Mechanistic Implications

The Michael reaction, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated electron-withdrawing group, known as a Michael acceptor. organic-chemistry.orglibretexts.org For a thiazolidinone scaffold to effectively serve as a Michael acceptor, it must possess this α,β-unsaturated carbonyl motif. This structural feature is prominently found in 5-ene-4-thiazolidinones, where an exocyclic double bond at the C5 position is activated by the adjacent C4-carbonyl group. nih.govnih.gov

The mechanism of the Michael addition to these activated thiazolidinone scaffolds proceeds via a well-understood pathway. masterorganicchemistry.comlibretexts.org A nucleophile (the Michael donor) attacks the electrophilic β-carbon of the activated double bond. youtube.comyoutube.com This initial attack breaks the π-bond, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org In the final step, this enolate is protonated, typically by the solvent or a mild acid, to yield the final 1,4-adduct. masterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors in reactions with these thiazolidinone acceptors. Common examples include compounds with active methylene (B1212753) groups (like malononitrile (B47326) or ethyl cyanoacetate), thiols, and amines. masterorganicchemistry.comnih.gov The reaction conditions can be tuned, often employing base catalysis to generate the nucleophilic species. nih.gov For instance, the reaction of 5-arylidene-3-methyl-2-thioxo-4-thiazolidinones with various nucleophiles demonstrates the classic Michael acceptor behavior of this class of compounds. nih.gov

The table below summarizes representative Michael addition reactions involving thiazolidinone-based acceptors.

Thiazolidinone AcceptorMichael Donor (Nucleophile)ConditionsProduct TypeReference
5-Arylidene-4-thiazolidinonesArylidene malononitrilesEthanol, PiperidinePyrano[2,3-d] nih.govyoutube.comthiazole (B1198619) derivatives nih.gov
2,4-Thiazolidinedione (B21345)Aldehyde, MalononitrileBu₄NOH, Alcohol/WaterDihydrothiophene derivatives nih.gov
5-Arylidene-3-methyl-2-thioxo-4-thiazolidinonesVarious nucleophilesMicrowave irradiation1,4-Adducts nih.gov
2-Imino-4-oxo-thiazolidineα-Cyano-3,4,5-trimethoxycinnamonitrileNot specified1:1 Adduct nih.gov

Stereochemical Outcomes and Diastereocontrol in Transformations

The stereochemical outcome of reactions on thiazolidinone scaffolds is of paramount importance, particularly when constructing complex molecules with defined three-dimensional structures. The inherent chirality of substituted thiazolidinone rings can exert significant influence over the formation of new stereocenters, a process known as diastereocontrol.

In the context of Michael additions, high levels of diastereoselectivity can be achieved. This control often arises from the steric hindrance imposed by substituents on the heterocyclic ring, which directs the incoming nucleophile to attack the Michael acceptor from the less hindered face. For example, the addition of thiols to chiral lactone-based Michael acceptors has been shown to proceed with high diastereoselectivity, with the thiol adding anti to existing substituents. nih.gov

Furthermore, domino reactions that begin with a Michael addition can propagate stereochemical information through subsequent steps. Base-catalyzed Michael-aldol domino reactions involving trisubstituted Michael acceptors have been shown to produce cyclohexanone (B45756) products with excellent diastereoselectivity (up to >20:1 dr). nih.gov Mechanistic studies suggest this high selectivity is governed by Curtin-Hammett kinetics, where a mixture of rapidly interconverting diastereomeric intermediates from the initial Michael addition undergoes a subsequent, highly selective cyclization to afford a single major diastereomer of the final product. nih.gov

The use of external chiral catalysts provides another powerful strategy for controlling stereochemistry, enabling asymmetric Michael additions. Chiral bifunctional catalysts, such as those derived from thiourea (B124793), have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles to acceptors like nitroalkenes, affording products with high diastereo- and enantioselectivity. rsc.org Similarly, organocatalytic asymmetric 1,4-Michael additions of azadienes to α-thiocyanoindanones have yielded chiral products with high diastereoselectivities (up to >95:5 dr). nih.gov

The table below presents examples of stereoselective transformations involving thiazolidinone-related scaffolds and Michael acceptors.

Reaction TypeSubstratesCatalyst/ConditionsStereochemical OutcomeReference
Michael-Aldol Domino ReactionTrisubstituted Michael acceptors + β-keto estersBase-catalyzedExcellent diastereoselectivity (up to >20:1 dr) nih.gov
Asymmetric Michael AdditionNitroalkenes + AcetophenoneChiral (R,R)-1,2-diphenylethylenediamine-derived thioureaHigh yield, diastereo-, and enantioselectivity rsc.org
Asymmetric 1,4-Michael AdditionAzadienes + α-ThiocyanoindanonesChiral squaramideHigh diastereoselectivities (up to >95:5 dr) and good enantioselectivities (up to 90:10 er) nih.gov
Thiol AdditionGoniothalamin derivative (lactone Michael acceptor) + ThiolNot specifiedHighly diastereoselective (anti-addition) nih.gov
Asymmetric Direct Michael Additionα,β-Unsaturated aldehydes + AcetophenoneJørgensen-Hayashi catalyst, MethanolUp to 82% yield and 98% ee organic-chemistry.org

Spectroscopic and Advanced Structural Elucidation Techniques in 1,3 Thiazolidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 4-Ethenyl-1,3-thiazolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural characterization of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. Key signals for the this compound structure would include:

Vinyl Protons: The protons of the ethenyl (vinyl) group (=CH₂) typically appear in the downfield region of the spectrum due to the deshielding effect of the double bond.

Thiazolidinone Ring Protons: The protons on the thiazolidinone ring, specifically the CH and CH₂ groups, will have characteristic chemical shifts. The proton at the C4 position, being adjacent to both the sulfur atom and the ethenyl group, will have a distinct signal. The methylene (B1212753) (CH₂) protons at the C5 position will also be observable.

NH Proton: The proton attached to the nitrogen atom (N-H) of the thiazolidinone ring is also a key feature, often appearing as a broad signal. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for:

Carbonyl Carbon (C=O): This carbon typically appears significantly downfield (around 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen. nih.govtandfonline.com

Vinyl Carbons: The two carbons of the ethenyl group will have characteristic shifts in the olefinic region of the spectrum.

Thiazolidinone Ring Carbons: The carbons at positions C2, C4, and C5 of the thiazolidinone ring will each produce a unique signal, reflecting their different chemical environments. researchgate.netsemanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Thiazolidinone Derivatives Note: The following table provides generalized chemical shift ranges for the core thiazolidinone structure based on related compounds. Actual values for this compound may vary.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H NMRNH8.3 - 12.0 researchgate.net
CH (ring)6.0 - 6.7 researchgate.net
CH₂ (ring)3.7 - 4.5 nih.gov
=CH₂ (vinyl)5.0 - 6.5
¹³C NMRC=O170 - 175 nih.govtandfonline.com
CH (ring)58 - 64 tandfonline.comsemanticscholar.org
CH₂ (ring)31 - 38 nih.govsemanticscholar.org
=CH₂ (vinyl)110 - 140

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the vinyl protons and the C4 proton, as well as between the protons on the C4 and C5 positions of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry. This technique can help establish the relative orientation of the ethenyl group with respect to the thiazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu HSQC is essential for definitively assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz

Key characteristic absorption bands for this compound would include:

N-H Stretch: A moderate to strong absorption band typically appears in the region of 3100-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group. nih.gov

C=O Stretch: A strong, sharp absorption band is expected in the range of 1650-1750 cm⁻¹ due to the carbonyl (amide) group stretching vibration. nih.govbiointerfaceresearch.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the ethenyl group usually gives rise to a moderate band around 1620-1680 cm⁻¹. vscht.cz

C-N Stretch: The stretching vibration of the C-N bond within the ring can be observed in the fingerprint region. biointerfaceresearch.com

C-S Stretch: The C-S bond vibration also appears in the fingerprint region, typically at lower wavenumbers.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-HStretch3100 - 3500 nih.govModerate to Strong
C=O (Amide)Stretch1650 - 1750 nih.govbiointerfaceresearch.comStrong, Sharp
C=C (Vinyl)Stretch1620 - 1680 vscht.czModerate
C-H (Vinyl)Stretch3010 - 3095Moderate
C-H (Aliphatic)Stretch2850 - 2960Moderate

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. tandfonline.com

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for thiazolidinones can involve the cleavage of the ring or the loss of side chains. For this compound, potential fragment ions could result from:

Loss of the ethenyl group.

Cleavage of the thiazolidinone ring, leading to characteristic sulfur- and nitrogen-containing fragments.

Decarbonylation (loss of CO).

Analyzing these fragmentation patterns helps to confirm the proposed structure. researchgate.net

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. acs.orgacs.org If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govresearchgate.net

This analysis would definitively establish:

The planarity or puckering of the thiazolidinone ring. Thiazolidine (B150603) rings are often found in an envelope or twisted conformation. nih.govnih.gov

The precise bond lengths and angles of all atoms in the molecule.

The conformation of the ethenyl group relative to the thiazolidinone ring.

The intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, that dictate the packing of the molecules in the crystal lattice. nih.gov

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural information inferred from spectroscopic methods.

Theoretical and Computational Investigations of 4 Ethenyl 1,3 Thiazolidin 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules, including 4-ethenyl-1,3-thiazolidin-2-one, also known as goitrin. These computational methods provide deep insights into the molecule's behavior and characteristics at the atomic level.

Geometry Optimization, Conformational Energetics, and Prediction of Stable Isomers

For instance, studies have explored the conformational landscape of related thiazolidine (B150603) derivatives, showing how different substituents on the ring and the nitrogen atom affect the conformational preferences and energy barriers between different isomeric forms. The prediction of stable isomers is crucial for understanding the molecule's biological activity and reactivity, as different conformations can exhibit distinct properties.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for Experimental Validation

A key application of DFT is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the accuracy of the computational model. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound provide a theoretical fingerprint of the molecule.

Theoretical calculations of the vibrational spectrum can assign specific IR absorption bands to the stretching and bending modes of the molecule's functional groups, such as the C=O, C-N, and C-S bonds within the thiazolidinone ring, as well as the C=C bond of the ethenyl group. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure and assign signals to specific nuclei.

Global Reactivity Descriptors: HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity, Hardness, and Softness

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer valuable insights into the chemical reactivity and kinetic stability of this compound. The HOMO-LUMO energy gap is a particularly important parameter; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Other calculated descriptors include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), chemical hardness (resistance to change in electron distribution), and softness (the reciprocal of hardness). These parameters collectively provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for a Thiazolidin-2-one Derivative

DescriptorValue (eV)
HOMO Energy-6.89
LUMO Energy-0.98
HOMO-LUMO Gap5.91
Ionization Potential6.89
Electron Affinity0.98
Hardness2.95
Softness0.34

Note: The data presented is for a representative thiazolidin-2-one derivative and serves as an illustrative example of the types of values obtained from DFT calculations.

Analysis of Non-Covalent Interactions via Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and understand non-covalent interactions within and between molecules. These interactions, such as van der Waals forces and hydrogen bonds, play a critical role in determining the three-dimensional structure and packing of molecules in condensed phases. For this compound, RDG analysis can reveal weak intramolecular interactions that contribute to the stability of its preferred conformations. This method provides a graphical representation of interaction regions, distinguishing between attractive and repulsive forces.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can map out the entire reaction coordinate. This allows for the determination of activation energies, which are key to understanding reaction rates. Such studies can investigate, for example, the mechanisms of synthesis of the thiazolidinone ring or the chemical transformations it might undergo. These computational approaches provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental methods alone.

Tautomerism and Isomerization Pathways Studies

This compound can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. For the thiazolidin-2-one ring system, keto-enol tautomerism is a possibility, where the keto form (with a C=O group) can isomerize to an enol form (containing a C=C-OH group). Computational studies can predict the relative stabilities of these different tautomers and the energy barriers for their interconversion.

Furthermore, these theoretical investigations can explore various isomerization pathways, such as the cis-trans isomerization around the ethenyl group or ring-opening and closing reactions. Understanding the energetics of these processes is fundamental to comprehending the chemical behavior and stability of this compound under different conditions.

Advanced Molecular Modeling for Ligand-Target Interactions (Methodological Focus)

The exploration of this compound and its derivatives in drug discovery heavily relies on theoretical and computational investigations to understand their interactions with biological targets. Advanced molecular modeling techniques, specifically molecular docking and molecular dynamics simulations, provide crucial insights into the binding mechanisms and stability of these compounds, guiding the design of more potent and selective therapeutic agents.

Molecular Docking Simulations for Binding Affinity Prediction and Interaction Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in drug discovery for predicting the binding affinity and analyzing the interaction sites between a ligand, such as a derivative of this compound, and its biological target. The primary goal is to identify the most stable binding pose, which is often the one with the lowest energy score.

The process involves placing the ligand in the binding site of the receptor and evaluating the different possible conformations. Scoring functions are then used to estimate the binding free energy, providing a rank for the different poses. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's biological activity. aip.org

Numerous studies have employed molecular docking to investigate the potential of various thiazolidinone derivatives against a range of biological targets. For instance, docking studies have been used to assess the binding of thiazolidinone analogues to enzymes like DNA Gyrase, Dihydrofolate Reductase (DHFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). aip.org In one study, thiazolidinone derivatives were docked against VEGFR-2 to explore their potential as anticancer agents, investigating if they exhibited a similar binding mode to known inhibitors. jocpr.comresearchgate.net Another research effort focused on the anti-inflammatory potential of thiazolidinone derivatives by docking them into the active site of cyclooxygenase-2 (COX-2) to understand their binding interactions and guide the design of more potent inhibitors. nih.gov

The binding affinity of a ligand to its target is a critical parameter in drug design. It is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki) or IC50 value, which represents the concentration of the ligand required to inhibit the target's activity by 50%. Molecular docking provides a theoretical estimation of this binding affinity. For example, in a study on thiazolidinone and thiadiazole derivatives as potential anticancer agents, compounds with the best binding affinities ranged from -8.5386 kcal/mol to -8.2830 kcal/mol. nih.gov

Interactive Table: Examples of Molecular Docking Studies on Thiazolidinone Derivatives

Derivative Class Target Protein Predicted Binding Affinity (kcal/mol) or IC50 Key Interactions Noted Reference
Thiazolidinone and Thiadiazole Derivatives Undisclosed (PDB Code-1DLS) -8.2830 to -8.5386 Not specified nih.gov
Benzothiazole/Benzoxazole-substituted Thiazolidinones VEGFR-2 IC50 values as low as 0.026 nM Similar binding mode to VEGFR-2 inhibitors jocpr.comresearchgate.net
Benzenesulfonamide-bearing Thiazolidinones COX-2 Pronounced COX-2 inhibition (up to 61.75%) Interactions within the active site nih.gov
Thiazolidin-4-one Derivatives Human Dihydroorotate Dehydrogenase (hDHODH) IC50 values of 0.188 ± 0.004 µM for compound 10 Interaction with Ala55 nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Stability of Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of the ligand-receptor complex predicted by docking. By simulating the complex in a realistic environment (e.g., in water), MD can confirm whether the ligand remains bound in its predicted pose or if it dissociates.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the protein and the ligand. These simulations can run for nanoseconds to microseconds, providing valuable information on the stability of the binding and the persistence of key interactions. For example, a 200 ns molecular dynamics simulation was performed to confirm the stability of (R)-Carvone-thiazolidinone derivatives within the binding site of the PPAR-γ protein, with results indicating consistent stability for the tested compounds. tandfonline.com

In another study, MD simulations were used to further investigate the binding of thiazolidin-4-one derivatives to their target. nih.gov The simulations, often run for hundreds of nanoseconds, help to elucidate the binding mode and confirm the stability of the complex. nih.gov The end-point calculation with methods like molecular mechanics/generalized born surface area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectories. nih.gov Research on thiazolidine-2,4-dione derivatives as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors also utilized MD simulations to study the intermolecular interactions between the ligand and the enzyme within the active site. researchgate.net

Interactive Table: Examples of Molecular Dynamics (MD) Simulation Studies on Thiazolidinone Derivatives

Derivative Class Target Protein Simulation Duration Key Findings Reference
(R)-Carvone-thiazolidinone-N-substituted Derivatives PPAR-γ 200 ns Consistent stability of the compounds in the binding site. tandfonline.com
5-substituted Thiazolidin-4-one Derivatives Various (e.g., triazoloquinazolines, mglur3, Jak3) 300 ns (three replicas) Elucidation of the binding of the compounds. nih.gov
Thiazolidin-4-one Derivatives Human Dihydroorotate Dehydrogenase (hDHODH) Not specified Further investigation of the binding ability of inhibitors to the protein. nih.gov

Applications in Advanced Organic Synthesis

4-Ethenyl-1,3-thiazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of new stereocenters with high selectivity. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. wikipedia.org N-acyl derivatives of chiral 1,3-thiazolidin-2-ones, including the ethenyl-substituted variant, have emerged as powerful auxiliaries, analogous to the well-established Evans oxazolidinones. researchgate.net The effectiveness of these auxiliaries stems from their ability to create a sterically biased environment after N-acylation, which directs the approach of incoming reagents to one face of the enolate, leading to predictable and high levels of asymmetric induction in a variety of transformations. researchgate.net

The aldol (B89426) reaction is a cornerstone of C-C bond formation. When mediated by chiral auxiliaries, it allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. N-Acyl-1,3-thiazolidin-2-thione derivatives, which are structurally very similar to their thiazolidin-2-one counterparts, have proven to be excellent for achieving high diastereoselectivity in aldol-type reactions. acs.org

In a typical sequence, the N-acylthiazolidin-2-one is deprotonated with a base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form a Z-enolate. williams.edu This enolate is stabilized by chelation with a Lewis acid, often a boron triflate (Bu₂BOTf), which organizes the conformation of the auxiliary and the acyl group. The subsequent reaction with an aldehyde proceeds through a closed, chair-like Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the thiazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This steric control results in the formation of one diastereomer of the aldol adduct in high preference.

Research on C-4-chiral 1,3-thiazolidine-2-thiones has demonstrated their utility in producing aldol adducts with high diastereofacial selectivity. These adducts are valuable intermediates for synthesizing complex molecules, including polyketide natural products. The diastereoselectivity of these reactions is often excellent, as illustrated in the following table which summarizes typical results for related auxiliaries.

Auxiliary TypeAldehydeLewis AcidDiastereomeric Ratio (d.r.)
N-Propionyl-4-benzyl-1,3-thiazolidin-2-thioneIsobutyraldehydeTiCl₄>99:1
N-Propionyl-4-isopropyl-1,3-thiazolidin-2-thioneBenzaldehydeTiCl₄98:2
N-Acetyl-1,3-thiazolidine-2-thioneVarious α,β-unsaturated aldehydesChiral Nickel(II) ComplexesHigh d.r. reported acs.org

This table presents representative data for analogous thiazolidinethione auxiliaries to illustrate the high diastereoselectivity typically achieved in these reactions.

Beyond aldol reactions, N-acylated this compound auxiliaries are effective in other crucial asymmetric transformations, including alkylations and conjugate additions.

Asymmetric Alkylation: The process for asymmetric alkylation is similar to the aldol reaction, where the chiral auxiliary's N-acyl enolate is generated and then treated with an alkyl halide. researchgate.netwilliams.edu The stereochemical outcome is again dictated by the steric hindrance provided by the C4-substituent, which directs the approach of the electrophile. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids after the auxiliary is cleaved. williams.edu

Asymmetric Conjugate Addition: The N-enoyl derivatives of chiral auxiliaries are excellent Michael acceptors for asymmetric conjugate additions. nih.gov In the case of an N-crotonyl or N-cinnamoyl derivative of this compound, the vinyl group of the auxiliary would be part of the acyl chain. The reaction with various nucleophiles, such as organocuprates, thiols, or enolates, is directed by the chiral auxiliary, leading to the formation of β-functionalized carbonyl compounds with high stereoselectivity. nih.govmdpi.com For instance, the conjugate addition of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, catalyzed by bifunctional catalysts, has been shown to produce optically active chiral sulfur compounds with high enantioselectivity, a transformation that is challenging to achieve by other means. nih.gov

Role as a Privileged Scaffold and Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and discover new therapeutic agents. Privileged scaffolds are molecular frameworks that can bind to multiple biological targets. The thiazolidinone ring is considered a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.govnih.gov

This compound serves as an excellent starting point for DOS. Its two key functional handles—the N-H group and the C4-ethenyl group—allow for orthogonal chemical modifications. The nitrogen can be acylated or alkylated, while the vinyl group can participate in a plethora of reactions such as olefin metathesis, hydroformylation, epoxidation, or cycloadditions. This dual reactivity allows for the rapid generation of a library of complex and diverse molecules from a single, readily accessible building block. The inherent chirality of the scaffold ensures that these libraries can be generated as single enantiomers, which is crucial for studying stereospecific biological interactions.

Intermediate in the Construction of Fused and Spiro-Heterocyclic Systems

The structural framework of this compound is also a valuable intermediate for constructing more complex heterocyclic systems, including fused and spirocyclic structures. derpharmachemica.com These motifs are of great interest in medicinal chemistry due to their rigid three-dimensional shapes, which can lead to high-potency and selective interactions with biological targets.

The vinyl group at C4 is a key reactive site for building these complex architectures. For example, it can act as a dienophile or a dipolarophile in cycloaddition reactions. An intramolecular Diels-Alder reaction, where a diene is tethered to the nitrogen atom, could lead to the formation of a fused polycyclic system. Similarly, 1,3-dipolar cycloadditions with azides or nitrile oxides can be used to construct novel fused heterocyclic rings.

Furthermore, the thiazolidinone ring itself can be a precursor to other heterocyclic systems. For example, cycloaddition reactions involving the exocyclic double bond of related 5-ylidenethiazolidinone derivatives are used to synthesize spiro compounds. nih.gov The reaction of a ketimine derived from a related thiazole (B1198619) system with thioglycolic acid has been shown to afford spirothiazolidinone derivatives, highlighting the utility of the thiazole core in building spirocyclic systems. derpharmachemica.com The versatility of the this compound scaffold makes it a strategic starting material for accessing novel and complex chemical space.

Medicinal Chemistry Research Directions: Mechanistic Insights and Design Principles Strictly Excluding Specific Pharmacological Effects or Clinical Data

Rational Design and Optimization of 4-Ethenyl-1,3-thiazolidin-2-one Analogues for Biological Investigations

The 4-thiazolidinone (B1220212) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets. nih.govsemanticscholar.org The rational design of analogues based on the this compound structure leverages this privileged nature. The design process is a methodical exploration of how chemical modifications at specific positions on the thiazolidinone ring influence its potential for biological interaction.

Key positions for modification on the thiazolidinone scaffold are the N3-position, the C2-position, and the C5-position. semanticscholar.orgnih.gov For analogues of this compound, the ethenyl group at the C4 position is a key feature, but the principles of modification at other sites remain central to optimization. The introduction of various substituents allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties.

The main strategies for the rational design and optimization of these analogues include:

Modification of the N3-position: Introducing different substituents on the nitrogen atom can significantly alter the molecule's properties. For example, adding fragments with carboxylic groups or their derivatives can change solubility and hydrogen bonding capacity. nih.gov

Modification of the C2-position: The C2 position is a common site for introducing diversity. Substitution at this position with various aryl or alkyl groups can lead to structurally diverse derivatives with varied biological interaction profiles. semanticscholar.org

Complication of the C5-substituent: While the parent compound has an ethenyl group, creating analogues often involves modifying or replacing this group. The Knoevenagel condensation is a primary method for introducing substituted ylidene groups at the C5-position, creating a C5 exocyclic double bond. nih.govnih.gov

Hybrid Pharmacophore Approach: This involves combining the thiazolidinone scaffold with other pharmacologically attractive fragments to create hybrid molecules with potentially enhanced or novel interaction capabilities. semanticscholar.org

Conformational Constraint: Fixing the flexible 5-ene-4-thiazolidinone structure into more rigid fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, is a strategy to potentially increase target specificity and reduce non-specific interactions. semanticscholar.org

These design principles are part of a diversity-oriented synthesis approach, aiming to create libraries of compounds that systematically explore the chemical space around the core scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Substituent Effects on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of this compound analogues correlate with their molecular interactions. semanticscholar.org By synthesizing and evaluating a series of related compounds, researchers can deduce which functional groups are crucial for activity and which are detrimental. nih.gov

The 4-thiazolidinone ring itself offers multiple points for modification, making it an ideal candidate for SAR exploration. nih.govorientjchem.org The literature reveals that even subtle changes to the substituents at the N3, C2, and C5 positions can lead to significant shifts in biological activity. nih.govresearchgate.net

Key SAR Insights for Thiazolidinone Scaffolds:

Substitution at N3: The nature of the substituent at the N3 position is often a critical determinant of activity. The presence of pyridyl substituents at the N3-position of the thiazolidinone ring has been noted as an important requirement for certain biological activities. orientjchem.org

Substitution at C5: The C5 position, particularly in 5-ylidene derivatives, is a major focus of SAR studies. The nature of the aryl group in 5-arylidene derivatives can dictate the potency and selectivity of the molecule. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups on the aryl ring can modulate the electronic character of the exocyclic double bond, affecting its potential as a Michael acceptor.

The following table summarizes general SAR findings for different substituted thiazolidinones, providing a framework for how one might approach the design of this compound analogues.

Position of SubstitutionType of SubstituentGeneral Observation on ActivityReference(s)
N3 Pyridyl groupsCan be important for activity. orientjchem.org
N3 Bulky aromatic groupsMay enhance or decrease activity depending on the target. researchgate.net
C2 Aryl groups (e.g., phenyl, chlorophenyl)The substitution pattern on the aryl ring is critical. orientjchem.org
C2 Phenylimino groupsCan lead to potent derivatives. nih.gov
C5 Arylidene groups with specific substitutionsHalide substitutions on the benzylidene ring can enhance activity. researchgate.net
C5 Spiro groupsDid not necessarily improve activity in some series. researchgate.net

These studies are crucial for building predictive models and guiding the design of new compounds with improved properties. semanticscholar.org

Computational Approaches in the Discovery and Optimization of Ligands

Computational chemistry has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new ligands by reducing the reliance on time-consuming and expensive laboratory synthesis and screening.

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a biological target. nih.gov For thiazolidinone-based compounds, hierarchical virtual screening has been successfully employed. This method involves a multi-step filtering process that starts with a large database of compounds and progressively narrows down the candidates based on various criteria, such as structural similarity to known active compounds, pharmacophore matching, and molecular docking scores.

This approach was used to discover novel thiazolidinone analogues, demonstrating its power in identifying new lead compounds from vast virtual libraries. nih.gov By modeling the interactions between potential ligands and a target's binding site, virtual screening can prioritize a smaller, more manageable number of compounds for actual synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).

These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds. For thiazolidinone derivatives, QSAR models can help researchers:

Predict the biological activity of novel analogues before they are synthesized.

Identify the key molecular features that are most influential for activity.

Guide the optimization of lead compounds by suggesting specific modifications to enhance desired properties.

By combining QSAR with other computational methods like molecular docking, a more comprehensive understanding of ligand-target interactions can be achieved, facilitating a more rational and efficient design process. nih.gov

Analysis of Pan-Assay Interference Compounds (PAINS) and Frequent Hitters within Thiazolidinone Chemistry

A significant challenge in drug discovery is the presence of compounds that appear to be active in many different biological assays, not because of specific interaction with the target, but due to non-specific mechanisms. nih.govchemdiv.com These compounds are often referred to as Pan-Assay Interference Compounds (PAINS) or "frequent hitters." nih.govresearchgate.net

The 4-thiazolidinone scaffold, particularly derivatives with an exocyclic double bond at the C5 position (5-ene-4-thiazolidinones), has been identified as a potential PAINS substructure. nih.govsemanticscholar.org The concern is that the polarized exocyclic double bond can act as a Michael acceptor, allowing it to react non-specifically with nucleophilic residues, such as cysteine, in various proteins. semanticscholar.org This chemical reactivity can lead to false-positive results in high-throughput screening campaigns. researchgate.net

However, labeling an entire class of compounds as problematic is an oversimplification. nih.gov While the potential for non-specific activity must be carefully evaluated, many highly specific and successful drugs contain reactive functionalities. acs.orgnih.gov The key is to distinguish between promiscuous reactivity and controlled, specific interactions. nih.gov For thiazolidinone derivatives identified as hits, it is crucial to perform follow-up experiments to validate their mechanism of action and rule out non-specific effects or assay interference. nih.gov

Strategies to address the PAINS issue include:

Computational Filtering: Using substructure filters to flag known PAINS motifs during the design of screening libraries. acs.org

Experimental Validation: Employing orthogonal assays and biophysical methods to confirm direct target engagement and rule out artifacts like compound aggregation. acs.orgnih.gov

Structural Modification: Redesigning the molecule to reduce its reactivity while maintaining its desired activity, for example, by fixing the structure in a fused ring system to alter the properties of the potential Michael acceptor. semanticscholar.org

Conceptual Framework for Modulating Ligand-Target Binding Specificity

Achieving high binding specificity—the ability of a ligand to bind strongly to its intended target while ignoring a multitude of other potential off-targets—is a central goal of medicinal chemistry. nih.gov For scaffolds like thiazolidinone, which can be promiscuous, developing a conceptual framework to enhance specificity is critical.

One powerful concept is the use of multivalent interactions . nih.gov A monovalent ligand binds to a single site on a target. In contrast, a multivalent ligand has two or more binding domains that can engage with multiple binding sites on the same target simultaneously. This can drastically increase both the binding affinity (strength) and specificity. The enhancement in specificity arises because the probability of a ligand finding multiple, correctly spaced binding sites on an off-target molecule is significantly lower than on the intended target. nih.gov

Applying this framework to this compound design suggests that creating analogues with multiple points of contact with a target could be a successful strategy for improving specificity. This could involve designing dimeric molecules or incorporating additional functional groups that can form specific hydrogen bonds or hydrophobic interactions with secondary binding pockets on the target protein.

Another approach involves modulating the conformational flexibility of the ligand. As mentioned previously, fixing the thiazolidinone core within a more rigid, fused heterocyclic system can pre-organize the molecule for binding to a specific target, thereby reducing the entropic penalty of binding and potentially increasing specificity by disfavoring binding to other targets that would require a different conformation. semanticscholar.org Ultimately, the goal is to design ligands where the cumulative energy of specific interactions with the target far outweighs any potential for non-specific or promiscuous binding. nih.gov

Future Prospects and Emerging Research Trajectories

Development of Green Chemistry Approaches for 4-Ethenyl-1,3-thiazolidin-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazolidinones. researchgate.netnih.govrsc.org The aim is to develop more sustainable and environmentally friendly protocols that minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.gov

Future research in the synthesis of this compound is expected to focus on several key areas of green chemistry:

Solvent-Free and Aqueous Synthesis: The use of water as a solvent is highly desirable due to its non-toxic, inexpensive, and safe nature. nih.gov Researchers are exploring on-water and solvent-free reaction conditions, which can simplify product purification and reduce environmental impact. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance the efficiency of thiazolidinone synthesis. This technique offers a more energy-efficient alternative to conventional heating methods.

Catalyst Innovation: The development of novel and reusable catalysts is a cornerstone of green chemistry. This includes the use of solid-supported acid catalysts, ionic liquids, and deep eutectic solvents (DES). nih.govnih.gov For instance, deep eutectic solvents have been successfully employed as both a greener solvent and a catalyst in the synthesis of thiazolidinone analogues, offering advantages like mild reaction conditions and column-free isolation. nih.gov

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical. nih.gov The development of new MCRs for the synthesis of this compound and its derivatives is a promising area of research.

Table 1: Green Chemistry Approaches in Thiazolidinone Synthesis
Green Chemistry PrincipleApplication in Thiazolidinone SynthesisKey AdvantagesReferences
Use of Safer SolventsWater, Deep Eutectic Solvents (DES)Non-toxic, inexpensive, simplified purification nih.govnih.gov
Energy EfficiencyMicrowave-assisted synthesisFaster reactions, improved yields
CatalysisSolid-supported acids, ionic liquids, reusable catalystsIncreased efficiency, reduced waste, catalyst recyclability nih.govnih.gov
Atom EconomyMulti-component reactions (MCRs)Fewer synthetic steps, reduced byproducts nih.gov

Exploiting Novel Reactivity Modes of the Ethenyl Group for Complex Molecular Architectures

The ethenyl (or vinyl) group attached to the thiazolidinone core at the 4-position presents a versatile handle for further chemical transformations, enabling the construction of more complex and diverse molecular architectures. researchgate.netmdpi.com Future research will likely focus on exploring and exploiting the novel reactivity of this functional group.

Key areas of investigation include:

Cycloaddition Reactions: The ethenyl group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form new heterocyclic ring systems. nih.govlibretexts.orgmdpi.comyoutube.com These reactions are powerful tools for building molecular complexity in a stereocontrolled manner. For example, photochemically induced cycloadditions of vinyldiazo compounds can lead to the formation of highly reactive cyclopropene (B1174273) intermediates, which can then undergo further cycloadditions to yield diverse heterocyclic scaffolds. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the ethenyl group. This allows for the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with potentially enhanced biological activities.

Functional Group Transformations: The double bond of the ethenyl group can be subjected to a variety of functional group transformations, including oxidation, reduction, and addition reactions. These modifications can be used to introduce new functionalities and modulate the physicochemical properties of the molecule.

Advancements in Stereocontrol and Asymmetric Catalysis for Thiazolidinone Synthesis

The stereochemistry of the this compound molecule is crucial for its biological activity. The development of stereocontrolled and asymmetric synthetic methods is therefore a high-priority research area. nih.gov

Future advancements are anticipated in:

Chiral Catalysts: The design and application of new chiral catalysts, including metal complexes and organocatalysts, will be instrumental in achieving high enantioselectivity in the synthesis of this compound.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the reaction, which can then be removed to yield the desired enantiomerically pure product.

Enantioselective Cycloaddition Reactions: As mentioned previously, cycloaddition reactions can be rendered enantioselective through the use of chiral catalysts or reagents, providing a powerful method for the asymmetric synthesis of complex thiazolidinone derivatives.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govnih.govresearchgate.netfrontiersin.orgyoutube.com These computational tools can be applied to the de novo design of novel this compound derivatives with desired properties and to predict their biological activities and physicochemical characteristics.

Emerging applications in this area include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with a high probability of possessing desired biological activities. researchgate.netfrontiersin.org This approach can significantly accelerate the discovery of new lead compounds.

Property Prediction: Machine learning models can be developed to predict a wide range of properties for this compound derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). benthamdirect.comnih.govresearchgate.net These predictions can help to prioritize the synthesis of the most promising candidates. For instance, in silico tools like PASS (Prediction of Activity Spectra for Substances) can predict the potential biological activities of designed compounds. benthamdirect.commdpi.com

Synthesizability Analysis: A significant challenge in de novo design is ensuring that the generated molecules are synthetically accessible. nih.gov AI tools are being developed to assess the synthetic feasibility of computer-generated structures, bridging the gap between computational design and practical laboratory synthesis.

Table 2: AI and Machine Learning in Thiazolidinone Research
ApplicationAI/ML TechniquePotential ImpactReferences
De Novo DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Accelerated discovery of novel and diverse molecular structures researchgate.netfrontiersin.org
Property PredictionQuantitative Structure-Activity Relationship (QSAR), Deep LearningPrioritization of synthetic targets with desired biological and physicochemical properties benthamdirect.comnih.govresearchgate.net
Synthesizability AssessmentRetrosynthesis prediction algorithmsEnsuring that computationally designed molecules are practically synthesizable nih.gov

Exploration of New Mechanistic Pathways for Biological Target Engagement

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. researchgate.netnih.govjetir.org

Future research will likely focus on:

Target Identification: The identification of the specific cellular targets of bioactive thiazolidinone derivatives is a key objective. benthamdirect.comnih.gov This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational methods like molecular docking. nih.gov

Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects is essential. researchgate.net This may involve investigating their impact on specific enzymatic pathways or signaling cascades. For example, some thiazolidinone derivatives have been shown to inhibit enzymes like MurB in bacteria and CYP51 in fungi. benthamdirect.comnih.gov

Structural Biology: Determining the three-dimensional structures of thiazolidinone derivatives in complex with their biological targets using techniques like X-ray crystallography and cryo-electron microscopy can provide invaluable insights into the molecular basis of their activity and guide the design of improved analogues.

Q & A

Q. What are the established synthetic routes for 4-ethenyl-1,3-thiazolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves cyclocondensation of thioamides with α,β-unsaturated carbonyl compounds. For example, reacting 4-chlorobenzaldehyde derivatives with methyl thioacetate under reflux in anhydrous ethanol can yield thiazolidinone intermediates, followed by hydrogenation to introduce the ethenyl group . Optimization requires precise control of temperature (70–90°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reactants (1:1.2 molar ratio of aldehyde to thioacetate). Purity can be enhanced via recrystallization from ethanol/water mixtures (v/v 3:1) or column chromatography using silica gel (ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the ethenyl proton (δ 5.2–5.8 ppm, multiplet) and carbonyl carbon (δ 170–175 ppm). Coupling constants (J = 10–12 Hz) confirm trans-configuration in the ethenyl group .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) provides bond-length precision (±0.005 Å) and confirms planarity of the thiazolidinone ring. Data collection at 298 K using WinGX for data processing ensures accurate space group determination (e.g., monoclinic P2₁/c) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 4-ethenyl substitution in modulating biological activity?

  • Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER force field) can model interactions between the ethenyl group and target proteins (e.g., bacterial enzymes). Electrostatic potential maps (HF/6-31G* level) reveal enhanced electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic attack. Comparative studies with non-ethenyl analogs (e.g., 4-methyl derivatives) quantify activity differences via IC₅₀ assays .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal displacement parameters (Ueq) often arise from twinning or disorder. Use SHELXD for twin law identification (e.g., two-fold rotation) and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Refinement with 5% occupancy for disordered ethenyl positions improves R-factor convergence (target: R₁ < 0.05) .

Q. How do solvent effects and substituent electronic properties influence the tautomeric equilibrium of this compound?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) tracks λmax shifts (Δλ = 10–15 nm) indicative of keto-enol tautomerism. Hammett substituent constants (σ) correlate with tautomer stability: electron-withdrawing groups (e.g., -NO₂) favor the keto form, while electron-donating groups (e.g., -OCH₃) stabilize enol tautomers. DFT calculations (B3LYP/6-311++G**) quantify energy differences (ΔG < 2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.